N-(3-chloro-4-fluorophenyl)-N-{1-[(4-methyl-1-piperazinyl)carbonyl]propyl}methanesulfonamide is a substituted amide compound. [] Its chemical structure suggests it belongs to the class of sulfonamide derivatives. This compound has shown potential as an antagonist of the lysophosphatidic acid (LPA) receptor. []
While the provided literature identifies N-(3-chloro-4-fluorophenyl)-N-{1-[(4-methyl-1-piperazinyl)carbonyl]propyl}methanesulfonamide as a potential LPA receptor antagonist, [] the specific mechanisms of its action are not elaborated upon.
CAS No.: 8067-24-1
CAS No.: 1306-05-4
CAS No.: 33776-88-4
CAS No.: 92292-84-7
CAS No.: 70222-94-5